molecular formula C11H12F4N2 B8454016 1-(2-fluoro-3-(trifluoromethyl)phenyl)piperazine

1-(2-fluoro-3-(trifluoromethyl)phenyl)piperazine

Cat. No.: B8454016
M. Wt: 248.22 g/mol
InChI Key: YFNKATBJXGBNSF-UHFFFAOYSA-N
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Description

1-(2-fluoro-3-(trifluoromethyl)phenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine moiety

Preparation Methods

The synthesis of 1-(2-fluoro-3-(trifluoromethyl)phenyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired piperazine derivative . Another approach involves the Ugi reaction, which is a multicomponent reaction that allows for the efficient synthesis of piperazine derivatives . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

1-(2-fluoro-3-(trifluoromethyl)phenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Mechanism of Action

The mechanism of action of 1-(2-fluoro-3-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets. The compound is known to interact with various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its fluorinated groups enhance its binding affinity to biological targets, making it a potent compound for therapeutic applications .

Comparison with Similar Compounds

1-(2-fluoro-3-(trifluoromethyl)phenyl)piperazine can be compared with other similar compounds, such as:

The unique combination of a fluorine atom and a trifluoromethyl group in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.

Properties

Molecular Formula

C11H12F4N2

Molecular Weight

248.22 g/mol

IUPAC Name

1-[2-fluoro-3-(trifluoromethyl)phenyl]piperazine

InChI

InChI=1S/C11H12F4N2/c12-10-8(11(13,14)15)2-1-3-9(10)17-6-4-16-5-7-17/h1-3,16H,4-7H2

InChI Key

YFNKATBJXGBNSF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-2-fluorobenzotrifluoride (1.72 g, 7.1 mmol) in toluene (50 ml) under nitrogen, was added piperazine (0.89 g, 10.6 mmol), potassium tert-butoxide (0.95 g, 9.9 mmol), b is (dibenzylideneacetone)palladium(0) (0.19 g, 0.21 mmol) and (+/−)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate (0.13 g, 0.21 mmol). The resulting mixture was heated at 80° C. for 20 h. Filtration through a pad of celite and evaporation of the filtrate gave 2.1 g of crude product. The residue was purified by flash column chromatography (ethylacetate/methanol, 1:1) to give the title compound (0.96 g). MS m/z (rel. intensity, 70 eV) 248 (M+, 23), 207 (10), 206 (bp), 190 (17), 163 (8).
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
(dibenzylideneacetone)palladium(0)
Quantity
0.19 g
Type
reactant
Reaction Step Two
Quantity
0.13 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-2-fluorobenzotrifluoride (1.72 g, 7.1 mmol) in toluene (50 ml) under nitrogen, was added piperazine (0.89 g, 10.6 mmol), potassium tert-butoxide (0.95 g, 9.9 mmol), bis(dibenzylideneacetone)palladium(0) (0.19 g, 0.21 mmol) and (+/−)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate (0.13 g, 0.21 mmol). The resulting mixture was heated at 80° C. for 20 h. Filtration through a pad of celite and evaporation of the filtrate gave 2.1 g of crude product. The residue was purified by flash column chromatography (ethylacetate/methanol, 1:1) to give the title compound (0.96 g). MS m/z (rel. intensity, 70 eV) 248 (M+, 23), 207 (10), 206 (bp), 190 (17), 163 (8).
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.19 g
Type
catalyst
Reaction Step One
Quantity
0.13 g
Type
catalyst
Reaction Step One

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